molecular formula C17H13BrN4 B4105447 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4105447
M. Wt: 353.2 g/mol
InChI Key: YCMVRODYFJOCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical compound offered for research and development applications. With a molecular formula of C17H13BrN4 and a molecular weight of 353.2 g/mol, this triazolopyrimidine derivative is part of a chemical class known for its diverse biological potential and utility in medicinal chemistry research . The compound is characterized by its heterocyclic structure, which features a triazole ring fused to a dihydropyrimidine ring, substituted with phenyl and 3-bromophenyl groups . This compound serves as a valuable building block in organic synthesis and is particularly relevant for researchers investigating the properties of triazolopyrimidines. The triazolopyrimidine core is a scaffold of significant interest in the development of novel therapeutic agents, with scientific literature reporting derivatives that exhibit a range of pharmacological activities, including anticancer and antimicrobial properties in in vitro studies . The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications via cross-coupling reactions, enabling the exploration of structure-activity relationships . Researchers can employ this compound in hit-to-lead optimization campaigns, biological screening, and as a key intermediate in the synthesis of more complex molecules. Key Specifications: • IUPAC Name: 7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine • Molecular Formula: C17H13BrN4 • Molecular Weight: 353.2 g/mol • InChI Key: YCMVRODYFJOCLL-UHFFFAOYSA-N • Purity: ≥95% Attention: This product is for research use only. It is not intended for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. All sales are final, and buyers are responsible for confirming product identity and/or purity to meet their specific research needs.

Properties

IUPAC Name

7-(3-bromophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c18-14-8-4-7-13(9-14)16-10-15(12-5-2-1-3-6-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMVRODYFJOCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN5C_{19}H_{16}BrN_5 with a molecular weight of approximately 396.27 g/mol. The structure includes a triazole ring fused to a pyrimidine ring with bromophenyl and phenyl substituents.

PropertyValue
Molecular FormulaC19H16BrN5
Molecular Weight396.27 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .
  • IC50 Values : In a comparative study, related compounds showed IC50 values ranging from 0.24 to 13.1 μM against different cell lines. For example:
    • Compound H12 (structurally similar) exhibited IC50 values of 9.47 μM against MGC-803 cells and was more potent than the positive control drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : Compounds induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells .
  • Targeting Signaling Pathways : Some derivatives inhibit key signaling pathways such as the ERK signaling pathway, leading to decreased phosphorylation of proteins involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is influenced by their structural features.

  • Substituent Effects : The presence of bromine in the phenyl ring enhances the compound's lipophilicity and may improve its ability to penetrate cell membranes .
  • Comparative Analysis : A study comparing various triazolopyrimidine derivatives indicated that modifications at specific positions on the ring system can significantly alter their potency against cancer cells .

Case Studies

  • Study on Compound H12 : This compound was found to be particularly effective against MGC-803 cells with an IC50 value of 9.47 μM. It induced apoptosis and inhibited colony formation in a dose-dependent manner .
  • Comparative Study on Tubulin Polymerization Inhibitors : Several derivatives were tested for their ability to inhibit tubulin polymerization, a critical process for cell division. Some compounds showed IC50 values as low as 0.53 μM, indicating strong potential as chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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